molecular formula C5H12O5 B12406690 Ribitol-2-13C

Ribitol-2-13C

Cat. No.: B12406690
M. Wt: 153.14 g/mol
InChI Key: HEBKCHPVOIAQTA-KCRQKQFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ribitol-2-13C, also known as Adonitol-2-13C, is a stable isotope-labeled compound. Ribitol itself is a crystalline pentose alcohol formed by the reduction of ribose. The 13C labeling is used for tracing and quantification in various scientific studies . Ribitol is naturally found in the plant Adonis vernalis and in the cell walls of some Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ribitol-2-13C is synthesized by the reduction of ribose-2-13C. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions . The reaction is carried out in an aqueous solution, and the product is purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound involves the fermentation of glucose using genetically modified strains of Saccharomyces cerevisiae. The fermentation process enhances the flux of D-glucose to the pentose phosphate pathway, leading to the production of D-ribose and subsequently ribitol .

Chemical Reactions Analysis

Types of Reactions

Ribitol-2-13C undergoes various chemical reactions, including:

    Oxidation: Ribitol can be oxidized to ribose or ribonic acid using oxidizing agents like nitric acid.

    Reduction: Ribitol itself is a product of the reduction of ribose.

    Substitution: Ribitol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Nitric acid (HNO3) is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride (NaBH4) is used as a reducing agent.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.

Major Products

    Oxidation: Ribose, Ribonic acid

    Reduction: Ribitol

    Substitution: Esterified ribitol derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ribitol-2-13C is unique due to its specific labeling at the second carbon position, which allows for precise tracing and quantification in metabolic studies. Its role in enhancing glycolysis and nucleotide biosynthesis in cancer cells makes it particularly valuable in medical research .

Properties

Molecular Formula

C5H12O5

Molecular Weight

153.14 g/mol

IUPAC Name

(2S,3R,4R)-(213C)pentane-1,2,3,4,5-pentol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i3+1/m0/s1

InChI Key

HEBKCHPVOIAQTA-KCRQKQFPSA-N

Isomeric SMILES

C([C@H]([C@H]([13C@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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